Azane;hexane-1,6-diol
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Overview
Description
Azane;hexane-1,6-diol, also known as hexane-1,6-diol, is an organic compound with the chemical formula C₆H₁₄O₂. It is a colorless, water-soluble solid that is widely used in various industrial applications. This compound is known for its two hydroxyl groups located at the first and sixth positions of the hexane chain, making it a diol. Hexane-1,6-diol is commonly used in the production of polyesters and polyurethanes due to its ability to improve the hardness and flexibility of these materials .
Preparation Methods
Hexane-1,6-diol can be synthesized through several methods:
Hydrogenation of Adipic Acid or Its Esters: This is the most common industrial method.
Reduction of Adipates with Lithium Aluminium Hydride: This method is typically used in laboratory settings but is impractical for commercial production.
Hydrogenation of Muconic Acid: A process involving the hydrogenation of muconic acid or its esters in the presence of a hydrogenation catalyst, followed by distillative separation to obtain hexane-1,6-diol.
Chemical Reactions Analysis
Hexane-1,6-diol undergoes various chemical reactions typical of alcohols:
Oxidation: When oxidized with pyridinium chlorochromate, hexane-1,6-diol forms adipaldehyde.
Dehydration: Dehydration of hexane-1,6-diol can produce oxepane, 2-methyltetrahydropyran, and 2-ethyltetrahydrofuran.
Substitution and Esterification: The hydroxyl groups in hexane-1,6-diol can participate in substitution and esterification reactions, forming various esters and substituted products.
Scientific Research Applications
Hexane-1,6-diol has numerous applications in scientific research and industry:
Polyester and Polyurethane Production: It is widely used as a monomer in the production of polyesters and polyurethanes, enhancing their mechanical properties and resistance to hydrolysis.
Biomolecular Condensates: Hexane-1,6-diol is used to study biomolecular condensates, as it can interfere with weak hydrophobic protein-protein or protein-RNA interactions, helping to characterize the material properties of condensates.
Mechanism of Action
Hexane-1,6-diol exerts its effects primarily through its hydroxyl groups, which can form hydrogen bonds and participate in various chemical reactions. In the context of biomolecular condensates, hexane-1,6-diol disrupts weak hydrophobic interactions, leading to the dissolution of liquid condensates . This property is utilized to study the dynamics and organization of biomolecular condensates in cells.
Comparison with Similar Compounds
Hexane-1,6-diol can be compared with other diols such as butane-1,4-diol and pentane-1,5-diol:
Butane-1,4-diol: This compound has a shorter carbon chain and is used in the production of tetrahydrofuran and polyurethanes.
Pentane-1,5-diol: With a five-carbon chain, this diol is used in similar applications but offers different flexibility and hardness properties.
2,5-Hexanediol and 1,4-Butanediol: These compounds have minimal effects on the behavior of disordered proteins compared to hexane-1,6-diol.
Hexane-1,6-diol is unique due to its specific chain length and the positioning of its hydroxyl groups, which confer distinct properties that are advantageous in various industrial and research applications.
Properties
CAS No. |
68937-25-7 |
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Molecular Formula |
C6H17NO2 |
Molecular Weight |
135.20 g/mol |
IUPAC Name |
azane;hexane-1,6-diol |
InChI |
InChI=1S/C6H14O2.H3N/c7-5-3-1-2-4-6-8;/h7-8H,1-6H2;1H3 |
InChI Key |
XUTABFBWDXRQII-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCO)CCO.N |
Origin of Product |
United States |
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